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Compound of Interest

Compound Name: 4'-Chloro-4-chloromethylbiphenyl

CAS No.: 22494-49-1

Cat. No.: B3253593

Get Quote

Executive Summary
4'-Chloro-4-chloromethylbiphenyl (CCMB) is a bifunctional building block characterized by a

reactive benzylic chloride moiety and a metabolically stable 4'-chloro-biphenyl core.[1] It serves

as a critical intermediate in the synthesis of biphenyl-based antimicrobials (quaternary

ammonium salts), liquid crystal mesogens, and non-steroidal anti-inflammatory drug (NSAID)

analogues. Its primary utility lies in its ability to undergo facile nucleophilic substitution (

) and oxidation reactions (Sommelet reaction), enabling the rapid construction of complex
molecular architectures found in modern medicinal chemistry.
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Property Specification

Chemical Name 4'-Chloro-4-(chloromethyl)-1,1'-biphenyl

CAS Number
Refer to specific isomer; Analogous to 1667-11-

4 (unsubstituted)

Molecular Formula

Molecular Weight 237.12 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

Reactivity Class Benzylic Chloride (High Electrophilicity)

Key Reactivity Features:

Benzylic Chloride (

): Highly susceptible to nucleophilic attack by amines, azides, cyanides, and phenoxides. It
acts as a "soft" electrophile.

4'-Chloro Substituent: Provides metabolic stability (blocking para-hydroxylation) and

enhances lipophilicity (

), crucial for membrane permeability in drug candidates.

Biphenyl Core: A privileged scaffold that mimics the hydrophobic residues of protein binding

pockets, common in Angiotensin II Receptor Blockers (ARBs) and antifungal agents.

Strategic Applications & Pathways
Pathway A: Synthesis of Biphenyl Carbaldehydes
(Sommelet Reaction)
The conversion of CCMB to 4'-Chloro-biphenyl-4-carbaldehyde is a pivotal transformation.[1]

The aldehyde serves as a precursor for:
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Stilbene derivatives (via Wittig reaction) used in optical brighteners and anticancer agents.

Schiff bases for antimicrobial screening.

Imine reduction to form secondary amines.

Pathway B: Synthesis of Quaternary Ammonium
Antimicrobials
CCMB reacts with tertiary amines or imidazoles to form Quaternary Ammonium Salts (QAS).

These cationic biphenyl derivatives exhibit potent broad-spectrum antimicrobial and antifungal

activity by disrupting microbial cell membranes.[1]

Pathway C: Synthesis of Biphenyl Acetic Acids (NSAID
Analogues)
Cyanation of CCMB yields 4'-Chloro-biphenyl-4-acetonitrile, which upon hydrolysis affords 4'-

Chloro-biphenyl-4-acetic acid, a structural analogue of Felbinac and Fenbufen.[1]

Detailed Experimental Protocols
Protocol 1: Sommelet Reaction (Aldehyde Synthesis)
Objective: Conversion of the chloromethyl group to a formyl group using

Hexamethylenetetramine (HMTA).

Reagents:

4'-Chloro-4-chloromethylbiphenyl (1.0 eq)[1]

Hexamethylenetetramine (HMTA) (1.1 eq)

Acetic Acid (50% v/v aqueous solution)

Chloroform (

) or Ethanol[1]

Step-by-Step Methodology:
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Quaternization: Dissolve CCMB (10 mmol, 2.37 g) in

(20 mL). Add HMTA (11 mmol, 1.54 g).

Reflux: Heat the mixture to reflux for 4 hours. A white precipitate (the hexaminium salt) will

form.

Isolation: Cool to room temperature (RT). Filter the precipitate and wash with cold

(2 x 10 mL). Dry under vacuum.

Hydrolysis: Suspend the dried salt in 50% aqueous acetic acid (30 mL).

Reflux (Step 2): Heat the suspension to reflux for 2-3 hours. The solution will become clear,

then oily droplets of the aldehyde may separate.

Extraction: Cool to RT. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

Purification: Wash the organic layer with saturated

(to remove acid) and brine. Dry over

. Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.

Validation:

TLC:

of Aldehyde >

of Alcohol/Salt (Mobile Phase: Hexane:EtOAc 8:2).

IR: Appearance of strong

stretch at ~1700

.[1]

Protocol 2: N-Alkylation of Imidazole (Antifungal
Pharmacophore)
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Objective: Synthesis of N-(4'-chloro-biphenyl-4-methyl)imidazole.[1]

Reagents:

CCMB (1.0 eq)[1]

Imidazole (1.2 eq)[1]

Potassium Carbonate (

) (2.0 eq)[1]

Acetonitrile (

) or DMF (anhydrous)[1]

Step-by-Step Methodology:

Preparation: In a dry round-bottom flask, suspend Imidazole (12 mmol, 0.82 g) and

anhydrous

(20 mmol, 2.76 g) in

(30 mL).

Addition: Stir at RT for 30 mins. Add CCMB (10 mmol, 2.37 g) portion-wise or as a solution in

.

Reaction: Heat to reflux (80°C) for 6-8 hours. Monitor by TLC.

Work-up: Filter off the inorganic salts (

, excess

) while hot.

Isolation: Concentrate the filtrate under reduced pressure.

Purification: The residue is often an oil. Crystallize from diethyl ether or purify via column

chromatography (DCM:MeOH 95:5).
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Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of CCMB to the

benzyl alcohol.

Visualized Workflows
Figure 1: Synthetic Pathways of 4'-Chloro-4-
chloromethylbiphenyl
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Caption: Divergent synthetic pathways from CCMB leading to Aldehydes (via Sommelet),

Imidazoles (via Alkylation), and Acids (via Cyanation).[1][2][3][4]

Figure 2: Mechanism of Sommelet Reaction
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Caption: Step-wise mechanism of the Sommelet reaction transforming the chloromethyl group

to an aldehyde.

Analytical Validation & Quality Control
To ensure the integrity of the intermediate, the following analytical parameters should be

verified:
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Technique Parameter Expected Signal

HPLC Purity > 98.0% (Area %)

1H-NMR (

)

Benzylic
Singlet at

~4.6 ppm

1H-NMR (

)
Aromatic Protons

Multiplets at

7.4 - 7.6 ppm (Biphenyl

pattern)

Impurity Hydrolysis Product

Broad singlet at

~4.7 ppm (

)

Impurity Dimer

Signal at

~4.0 ppm (

coupling)

Troubleshooting & Optimization
Issue: Low Yield in Sommelet Reaction.

Cause: Incomplete hydrolysis of the hexaminium salt.

Solution: Increase reflux time in acetic acid or use a stronger acid catalyst (e.g., dilute

HCl) carefully to avoid degrading the biphenyl linkage.

Issue: Dimerization during Alkylation.

Cause: High local concentration of CCMB.

Solution: Add CCMB solution slowly (dropwise) to the nucleophile/base mixture.

Issue: Hydrolysis to Alcohol.
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Cause: Wet solvents or hygroscopic bases.

Solution: Use anhydrous solvents (DMF, Acetonitrile) and store CCMB under inert

atmosphere (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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